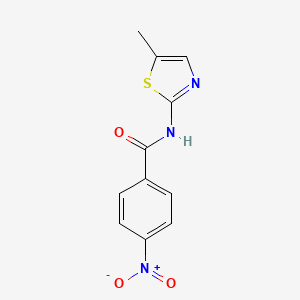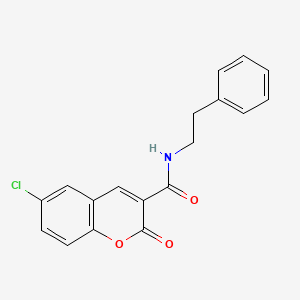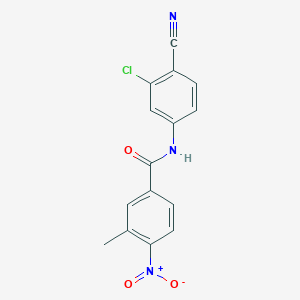![molecular formula C19H22N2O3 B5694090 N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as N-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)acetyl)amino)butyramide (MPAA-NH2), is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by interacting with certain receptors in the body that are involved in pain perception.
Biochemical and Physiological Effects:
This compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to reduce pain sensitivity in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in lab experiments is its potential as a multifunctional compound. Its ability to inhibit cancer cell growth, reduce inflammation, and relieve pain makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in preclinical studies. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成方法
The synthesis of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide involves several steps. The first step is the formation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2-aminophenylbutyric acid to form this compound(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide. The final step involves the conversion of this compound(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide to this compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide by reacting it with sodium hydroxide.
科学研究应用
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, this compound(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have potential as a pain reliever, as it reduces pain sensitivity in animal models.
属性
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-14-9-11-15(24-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYXRMOXHTMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)




![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)






![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)